Quinmerac

概要

説明

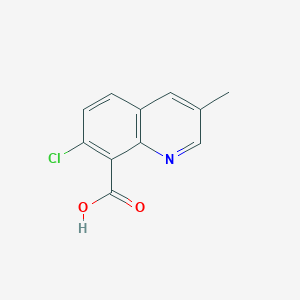

Quinmerac, known by its chemical name 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide. It is primarily used to control broad-leaved weeds in various crops, including cereals, oilseed rape, and sugar beet. This compound is valued for its selective action, targeting specific weed species while sparing desirable crops .

準備方法

Synthetic Routes and Reaction Conditions

Quinmerac is synthesized through a series of chemical reactions. One common method involves the Skraup cyclization reaction, where an anthranilic acid is subjected to cyclization to form the quinoline ring. The process typically involves the use of oxidizing agents such as nitrobenzene, nitromethane, sodium nitrate, or sodium 3-nitrobenzenesulfonate .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of organic solvents like toluene, xylene, or chlorobenzene to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Stability and Reactivity

- Stability: Quinmerac is stable to heat, light, and in aqueous solutions with pH values between 3 and 9 . It also remains stable under standard conditions of pasteurization, baking/brewing/boiling, and sterilization .

- Reactivity: this compound presents no further relevant information regarding reactivity, chemical stability, or hazardous reactions .

Environmental Fate and Metabolism

- Environmental Fate: In the field, the time for 50% dissipation (DT50) of this compound ranges from 3 to 33 days. Volatilization losses are negligible. Soil moisture influences this compound persistence by moderating microbial degradation and soil leaching. This compound has slight adsorption to soil .

- Metabolism in Plants: The metabolic pathway of this compound is comparable in rapeseeds, sugar beet, and wheat, with this compound metabolizing relatively rapidly . After application to rapeseeds and sugar beet, this compound declined from 80 to 90% of the total radioactive residues (TRR) at 0–1 days after treatment (DAT) to less than 20% TRR at 16–23 DAT in foliage. At harvest, this compound levels were below 10% TRR, or not detected. In wheat, this compound levels were always below 10% TRR .

- Metabolism in Soil: In soil, the degradation of this compound is similar to that observed in plants, resulting in oxygenated and hydroxylated metabolites .

- Metabolism in Processed Commodities: this compound is stable to hydrolysis under standard conditions of pasteurization, baking/brewing/boiling, and sterilization .

Degradation Products

- In plants and soil, the major metabolic reactions of this compound are oxidation of the 3-methyl group to the alcohol and hydroxylation at the 2-quinoline position . These metabolites conjugate to carbohydrates .

Aquatic Toxicity

- This compound is considered harmful to aquatic organisms. Formulations including metazachlor were found to be very acutely toxic to aquatic organisms. The metabolites BH 518-2 and BH 518-5 have similar or less toxicity than the parent substance .

Oxidation by Hydroxyl Radical

- Quantum chemistry and kinetic calculations have investigated the oxidation of this compound by hydroxyl radicals in aqueous media .

Electroreduction

- The electroreductions of this compound on mercury electrodes consist of electrodimerization reactions in competition .

Gasification Reactions

-

Gasification is a partial oxidation process where a carbon feedstock reacts with an oxidant. The major combustible products are carbon monoxide (CO) and hydrogen (H2) . Reactions include :

Reaction Chemical Equation Combustion C + ½ O2 → CO Combustion CO + ½ O2 → CO2 Combustion H2 + ½ O2 → H2O Water-Gas Reaction C + H2O ↔ CO + H2 Boudouard Reaction C + CO2 ↔ 2CO Methanation Reaction C + 2H2 ↔ CH4 Water-Gas-Shift Reaction CO + H2O ↔ CO2 + H2 Steam-Methane-Reforming Reaction CH4 + H2O ↔ CO2 + 3 H2

科学的研究の応用

Chemical Properties and Mechanism of Action

Quinmerac functions as a selective herbicide, targeting specific weed species while minimizing harm to crops. Its chemical structure allows it to inhibit the growth of unwanted plants effectively. The compound works by disrupting the plant's hormonal balance, leading to abnormal growth patterns and ultimately plant death.

Scientific Research Applications

-

Herbicidal Efficacy

- This compound has been evaluated for its effectiveness against various weed species. Studies indicate that it is particularly effective against:

- Blackgrass

- Cleavers

- Chickweed

- Groundsel

- This compound has been evaluated for its effectiveness against various weed species. Studies indicate that it is particularly effective against:

- Environmental Impact Studies

- Toxicological Assessments

- Field Trials in Cereal Crops

-

Integrated Pest Management (IPM) Strategies

- This compound is often integrated into IPM programs where its selective nature allows for the control of specific weeds without harming beneficial insects or other crops. Case studies from agricultural settings indicate improved yield outcomes when this compound is applied as part of a broader pest management strategy .

- Environmental Monitoring

作用機序

Quinmerac acts as an enzyme inhibitor by binding to specific enzymes and altering their activity. This inhibition disrupts critical metabolic pathways in plants and microorganisms. In plants, it stimulates the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, leading to increased ethylene biosynthesis. The elevated ethylene levels trigger the accumulation of abscisic acid, which plays a major role in growth inhibition and the induction of epinasty and senescence .

類似化合物との比較

Quinmerac belongs to the class of quinolinecarboxylic acid herbicides, similar to compounds like quinclorac and clopyralid. this compound is unique in its selective action against specific broad-leaved weeds and its ability to be absorbed through the roots rather than the leaves . This root absorption mechanism makes it particularly effective in controlling weeds in crops like sugar beet, oilseed rape, and wheat .

Similar Compounds

Quinclorac: Another quinolinecarboxylic acid herbicide used primarily in rice to control grass weeds.

Clopyralid: A selective herbicide used to control broadleaf weeds in turfgrass and crops.

This compound’s unique properties and diverse applications make it a valuable compound in various fields, from agriculture to pharmaceuticals and environmental management.

生物活性

Quinmerac is a selective herbicide belonging to the class of synthetic auxins, primarily used in agricultural practices for controlling broadleaf weeds. Its biological activity encompasses various mechanisms that affect plant growth and development, making it an important compound in weed management strategies.

This compound, chemically known as 2-methoxy-3,6-dichlorobenzoic acid, operates primarily through its action as a plant growth regulator. It mimics natural auxins, leading to uncontrolled growth in susceptible plant species. The herbicide is particularly effective against weeds such as cleavers (Galium aparine), where it disrupts normal physiological processes.

Biological Activity and Efficacy

This compound's biological activity has been evaluated through various studies that focus on its efficacy against different weed species and its impact on crop yield and quality. The following table summarizes key findings regarding the herbicidal effectiveness of this compound compared to other herbicides:

| Herbicide | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Cleavers, Chenopodium spp. | 85-90 | 0.5-1 |

| Phenmedipham | Various broadleaf weeds | 80-85 | 1-2 |

| Ethofumesate | Sugar beet weeds | 75-80 | 0.5-1 |

| Triflusulfuron-methyl | Diverse broadleaf weeds | 70-75 | 0.03-0.1 |

Case Studies

- Field Trials on Sugar Beet : A two-year field study assessed the impact of this compound in combination with other herbicides on weed management in sugar beet crops. Results indicated no significant differences in herbicidal effectiveness compared to other treatments, suggesting this compound's role as a reliable component in integrated weed management strategies .

- Mechanism of Selectivity : Research into the mechanism of selectivity of this compound revealed that it induces differential responses in target versus non-target species. In cleavers, this compound was shown to cause abnormal growth patterns leading to eventual plant death, while crops like sugar beet remained largely unaffected at recommended application rates .

Toxicological Profile

The toxicity of this compound has been evaluated through various studies assessing its environmental impact and safety for non-target organisms. Key findings include:

- Acute Toxicity : Studies show that this compound has low acute toxicity levels for mammals and birds, making it a safer option compared to more toxic herbicides.

- Ecotoxicity : Research indicates that while this compound is effective against target weeds, its environmental persistence and potential effects on aquatic systems warrant careful management practices to mitigate risks .

特性

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042364 | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-03-6 | |

| Record name | Quinmerac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinmerac [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINMERAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。